2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 729578-87-4
VCID: VC4365759
InChI: InChI=1S/C11H13ClN2O3/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2
SMILES: C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CO2
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.69

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone

CAS No.: 729578-87-4

Cat. No.: VC4365759

Molecular Formula: C11H13ClN2O3

Molecular Weight: 256.69

* For research use only. Not for human or veterinary use.

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone - 729578-87-4

Specification

CAS No. 729578-87-4
Molecular Formula C11H13ClN2O3
Molecular Weight 256.69
IUPAC Name 2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C11H13ClN2O3/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2
Standard InChI Key IQJDVCLXAFDOBI-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CO2

Introduction

Structural Characteristics and Nomenclature

2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone features a piperazine core substituted at the 1-position with a chloroacetyl group (-CO-CH2-Cl) and at the 4-position with a furan-2-carbonyl moiety. The IUPAC name reflects this arrangement, with the piperazine ring serving as the central scaffold. Comparative analysis with analogous structures, such as 2-(2-chlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one (Y200-4799), reveals shared attributes, including a molecular weight range of 348–400 g/mol and logP values between 1.4–1.6, suggesting moderate lipophilicity .

The molecular formula C11H14ClN3O3 corresponds to a molar mass of 295.7 g/mol. Key structural descriptors include:

  • Hydrogen bond acceptors: 6 (consistent with furan and carbonyl groups)

  • Polar surface area: ~49 Ų (similar to Y200-4799)

  • Steric configuration: Likely achiral due to symmetric substitution patterns

Synthetic Methodologies

Core Piperazine Functionalization

Synthesis typically begins with piperazine derivatization. As demonstrated in the preparation of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone), chloroacetylation proceeds via reaction with chloroacetyl chloride under basic conditions (e.g., K2CO3 in DMF) . For the target compound, sequential acylation is required:

  • Furan-2-carbonyl introduction: Piperazine reacts with furan-2-carbonyl chloride in anhydrous DMF at 0–5°C, yielding 1-(furan-2-carbonyl)piperazine .

  • Chloroacetyl substitution: The secondary amine undergoes N-chloroacetylation using chloroacetyl chloride and triethylamine, producing the final compound .

Reaction conditions critical for optimizing yield (typically 65–75%) include:

  • Temperature control (0–25°C to minimize side reactions)

  • Stoichiometric excess of acylating agents (1.2–1.5 eq)

  • Polar aprotic solvents (DMF, acetonitrile)

Analytical Characterization

Spectroscopic data from related compounds provide benchmarks:

  • IR spectroscopy: Strong absorption bands at 1640–1670 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-Cl)

  • ¹H NMR: Key signals include:

    • δ 3.5–4.0 ppm (piperazine -CH2-)

    • δ 4.5–4.8 ppm (CO-CH2-Cl)

    • δ 6.4–7.6 ppm (furan protons)

  • Mass spectrometry: Molecular ion peaks at m/z 295–297 (M⁺, Cl isotope pattern)

Physicochemical Properties

Experimental and computed properties for 2-chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone and analogues are summarized below:

PropertyValue (This Compound)Y200-4799 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone
Molecular Weight (g/mol)295.7348.78190.67
logP1.5 (predicted)1.48590.92
Polar Surface Area (Ų)49.048.9832.7
Hydrogen Bond Acceptors663
Aqueous Solubility (logSw)-2.2 (estimated)-2.2225-1.8

The compound’s solubility profile suggests limited water solubility (logSw ≈ -2.2), necessitating formulation with co-solvents like DMSO or cyclodextrins for biological studies . Its moderate lipophilicity (logP ≈ 1.5) aligns with enhanced membrane permeability relative to more polar piperazine derivatives .

Reactivity and Stability

The chloroacetyl group confers electrophilic reactivity, enabling nucleophilic substitutions. Key stability considerations include:

  • Hydrolytic susceptibility: The chloroacetyl moiety undergoes hydrolysis in aqueous media (t₁/₂ ≈ 24 h at pH 7.4), generating glycolic acid derivatives .

  • Thermal stability: Decomposition onset occurs at ~180°C, as observed in thermogravimetric analysis of related compounds .

Reactivity pathways include:

  • Nucleophilic displacement: The chlorine atom is replaceable by amines, thiols, or alkoxides, forming secondary acetamides or ethers .

  • Piperazine ring modifications: Quaternary ammonium salt formation via alkylation of the tertiary amine.

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